2-[Hydroxy-[(E,2S,3R)-3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]phosphoryl]oxyethyl-trimethylazanium
2-[Hydroxy-[(E,2S,3R)-3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]phosphoryl]oxyethyl-trimethylazanium
SM(D18:1/18:0), also known as sphingomyelin, belongs to the class of organic compounds known as phosphosphingolipids. These are sphingolipids with a structure based on a sphingoid base that is attached to a phosphate head group. They differ from phosphonospingolipids which have a phosphonate head group. SM(D18:1/18:0) is considered to be a practically insoluble (in water) and relatively neutral molecule. SM(D18:1/18:0) has been found throughout most human tissues, and has also been detected in most biofluids, including blood, saliva, urine, and breast milk. Within the cell, SM(D18:1/18:0) is primarily located in the membrane (predicted from logP), endosome, myelin sheath and axon. SM(D18:1/18:0) participates in a number of enzymatic reactions. In particular, SM(D18:1/18:0) and galactosylglycerol can be biosynthesized from ceramide (D18:1/18:0) and PC(15:0/18:2(9Z, 12Z)) through its interaction with the enzyme phosphatidylcholine:ceramide cholinephosphotransferase 1. In addition, SM(D18:1/18:0) and water can be converted into ceramide (D18:1/18:0) and phosphorylcholine; which is catalyzed by the enzyme ectonucleotide pyrophosphatase/phosphodiesterase family member 7. In humans, SM(D18:1/18:0) is involved in the metachromatic leukodystrophy (MLD) pathway, the sphingolipid metabolism pathway, and the globoid cell leukodystrophy pathway. SM(D18:1/18:0) is also involved in a few metabolic disorders, which include the fabry disease pathway, the gaucher disease pathway, and the krabbe disease pathway.
Brand Name:
Vulcanchem
CAS No.:
85187-10-6
VCID:
VC0164518
InChI:
InChI=1S/C41H83N2O6P/c1-6-8-10-12-14-16-18-20-21-23-25-27-29-31-33-35-41(45)42-39(38-49-50(46,47)48-37-36-43(3,4)5)40(44)34-32-30-28-26-24-22-19-17-15-13-11-9-7-2/h32,34,39-40,44H,6-31,33,35-38H2,1-5H3,(H-,42,45,46,47)/p+1/b34-32+/t39-,40+/m0/s1
SMILES:
CCCCCCCCCCCCCCCCCC(=O)NC(COP(=O)(O)OCC[N+](C)(C)C)C(C=CCCCCCCCCCCCCC)O
Molecular Formula:
C41H84N2O8P+
Molecular Weight:
732.1 g/mol
2-[Hydroxy-[(E,2S,3R)-3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]phosphoryl]oxyethyl-trimethylazanium
CAS No.: 85187-10-6
Reference Standards
VCID: VC0164518
Molecular Formula: C41H84N2O8P+
Molecular Weight: 732.1 g/mol
CAS No. | 85187-10-6 |
---|---|
Product Name | 2-[Hydroxy-[(E,2S,3R)-3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]phosphoryl]oxyethyl-trimethylazanium |
Molecular Formula | C41H84N2O8P+ |
Molecular Weight | 732.1 g/mol |
IUPAC Name | 2-[hydroxy-[(E,2S,3R)-3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]phosphoryl]oxyethyl-trimethylazanium |
Standard InChI | InChI=1S/C41H83N2O6P/c1-6-8-10-12-14-16-18-20-21-23-25-27-29-31-33-35-41(45)42-39(38-49-50(46,47)48-37-36-43(3,4)5)40(44)34-32-30-28-26-24-22-19-17-15-13-11-9-7-2/h32,34,39-40,44H,6-31,33,35-38H2,1-5H3,(H-,42,45,46,47)/p+1/b34-32+/t39-,40+/m0/s1 |
Standard InChIKey | FNTDHZPGGKYWES-UPGBQNGXSA-O |
Isomeric SMILES | CCCCCCCCCCCCCCCCCC(=O)N[C@@H](COP(=O)(O)OCC[N+](C)(C)C)[C@@H](/C=C/CCCCCCCCCCCCC)O |
SMILES | CCCCCCCCCCCCCCCCCC(=O)NC(COP(=O)(O)OCC[N+](C)(C)C)C(C=CCCCCCCCCCCCCC)O |
Canonical SMILES | CCCCCCCCCCCCCCCCCC(=O)NC(COP(=O)(O)OCC[N+](C)(C)C)C(C=CCCCCCCCCCCCCC)O |
Appearance | Unit:25 mgSolvent:nonePurity:98+%Physical solid |
Physical Description | Solid |
Description | SM(D18:1/18:0), also known as sphingomyelin, belongs to the class of organic compounds known as phosphosphingolipids. These are sphingolipids with a structure based on a sphingoid base that is attached to a phosphate head group. They differ from phosphonospingolipids which have a phosphonate head group. SM(D18:1/18:0) is considered to be a practically insoluble (in water) and relatively neutral molecule. SM(D18:1/18:0) has been found throughout most human tissues, and has also been detected in most biofluids, including blood, saliva, urine, and breast milk. Within the cell, SM(D18:1/18:0) is primarily located in the membrane (predicted from logP), endosome, myelin sheath and axon. SM(D18:1/18:0) participates in a number of enzymatic reactions. In particular, SM(D18:1/18:0) and galactosylglycerol can be biosynthesized from ceramide (D18:1/18:0) and PC(15:0/18:2(9Z, 12Z)) through its interaction with the enzyme phosphatidylcholine:ceramide cholinephosphotransferase 1. In addition, SM(D18:1/18:0) and water can be converted into ceramide (D18:1/18:0) and phosphorylcholine; which is catalyzed by the enzyme ectonucleotide pyrophosphatase/phosphodiesterase family member 7. In humans, SM(D18:1/18:0) is involved in the metachromatic leukodystrophy (MLD) pathway, the sphingolipid metabolism pathway, and the globoid cell leukodystrophy pathway. SM(D18:1/18:0) is also involved in a few metabolic disorders, which include the fabry disease pathway, the gaucher disease pathway, and the krabbe disease pathway. |
Synonyms | SPM; Ceramide-1-phosphorylcholine |
Reference | 1. R. N. Kolesnick, A. Haimovitz-Friedman, Z. Fuks, Biochem Cell Biol., Vol. 72(11-12) pp. 471-474, 19942. M. Schmuth, et al., J Invest Dermatol., Vol. 115(3) pp. 459-466, 20003. C. St Clair et al., Am J Perinatol., Vol. 25(8) pp. 473-480, 2008, 4. J. Kilkus et al., J Neurochem. Vol. 106(4) pp. 1745-1757, 20085. N. Duan RD., J Lipid Res., Vol. 47(1) pp. 154-171, 2006 |
PubChem Compound | 5283588 |
Last Modified | Nov 11 2021 |
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